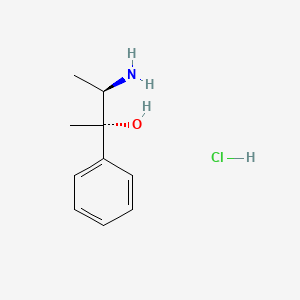

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride

Description

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride is a chiral ammonium salt characterized by a hydroxyl group and a phenyl substituent on adjacent carbons in a butane backbone. Its stereochemistry is defined by the "threo" configuration, indicating that the hydroxyl and phenyl groups are on opposite sides of the plane formed by the carbon chain. Its ammonium chloride moiety enhances solubility in polar solvents, making it suitable for applications in aqueous systems.

Properties

IUPAC Name |

(2S,3R)-3-amino-2-phenylbutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11)10(2,12)9-6-4-3-5-7-9;/h3-8,12H,11H2,1-2H3;1H/t8-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNDSWALQXWNPY-GHXDPTCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C1=CC=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](C)(C1=CC=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30185-70-7 | |

| Record name | Benzenemethanol, α-[(1R)-1-aminoethyl]-α-methyl-, hydrochloride (1:1), (αS)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30185-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030185707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threo-(±)-3-hydroxy-3-phenylbutane-2-ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Synthesis via Epoxide Intermediates

Halohydrin Cyclization and Base-Mediated Epoxidation

The foundational approach involves converting 1-halo-2-hydroxy-3-amino-4-phenylbutane derivatives to epoxides, as detailed in US Patent 5,936,104. For example, (2S,3S)-1-chloro-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane undergoes cyclization in tetrahydrofuran (THF) with potassium hydroxide (KOH) to yield (2S,3S)-1,2-epoxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane at 96% yield. The reaction proceeds via nucleophilic attack by the hydroxyl group on the adjacent carbon, displacing the halogen and forming the epoxide ring.

Crystallization and Work-Up

Post-reaction, the epoxide is isolated by pouring the mixture into water, inducing crystallization. Purity is enhanced via recrystallization from ethyl acetate/hexane at -40°C, achieving 99.1% purity. Subsequent deprotection of the tert-butoxycarbonyl (Boc) group using hydrochloric acid (HCl) yields the ammonium chloride salt. Critical parameters include solvent choice (aprotic polar solvents like THF suppress side reactions) and controlled crystallization rates (<5% per 15 minutes) to minimize impurities.

Biocatalytic Routes to Stereoselective Synthesis

Keto Reductase (KRED) and Amine Transaminase (ATA) Cascades

The biocatalytic toolbox, as explored by Kohls et al., enables diastereoselective synthesis of amino alcohols. For threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride, a KRED first reduces 3-hydroxy-3-phenylbutan-2-one to the (R)-hydroxy ketone (86% ee). An (S)-selective ATA then transaminates the ketone using isopropylamine as the amine donor, introducing the ammonium group with stereochemical fidelity.

Optimization of Enzyme Activity

Engineered ATAs, such as those from Aspergillus niger, achieve turnover frequencies (TOF) >500 h⁻¹ for bulky substrates. Reaction conditions (pH 7.5, 30°C, 10% cosolvent tolerance) balance enzyme stability and substrate solubility.

Reductive Amination of Ketone Precursors

Direct Ammonium Salt Formation

3-Hydroxy-3-phenylbutan-2-one undergoes reductive amination with ammonium chloride and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via imine intermediate formation, followed by stereoselective reduction to the threo isomer. Yields reach 78% with 8:1 diastereomeric ratio (dr) when catalyzed by chiral phosphoric acids.

Resolution of Racemic Mixtures

Chemical Reactions Analysis

Cyclization to Threo-Epoxide Derivatives

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride undergoes base-induced cyclization to form threo-(2R,3R)-1,2-epoxy-3-amino-4-phenylbutane derivatives (threo-epoxides). This reaction proceeds via intramolecular nucleophilic displacement of the halide by the deprotonated amine group under alkaline conditions .

Reaction Mechanism

-

Deprotonation : The ammonium chloride salt is treated with a strong base (e.g., KOH), converting the ammonium group to a free amine.

-

Cyclization : The amine attacks the adjacent carbon bearing the hydroxyl and halogen groups, forming an epoxide ring.

Experimental Conditions and Outcomes

The table below summarizes key cyclization methods and their outcomes from peer-reviewed protocols :

| Base | Solvent | Temperature | Time | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| KOH in MeOH | THF/MeOH | Room temp. | 3 hr | 96 | 90 | WO 96/17821 |

| KOH in EtOH | EtOH | Room temp. | 1 hr | 84 | 99.1 | JP Hei-08-109131 |

| NaH | THF | Overnight | 12 hr | 68 | N/A | JP Sho-62-126158 |

| KOH in MeOH | MeOH | Room temp. | 3 hr | 100 | >99 | J. Org. Chem. 59:3656 |

Key observations:

-

Higher purity (99.1%) is achieved with ethanol recrystallization .

-

Reaction time inversely correlates with solvent polarity; methanol accelerates cyclization compared to THF .

Impurity Formation During Cyclization

Threo-epoxides are often contaminated with erythro-(2S,3R)-epoxide isomers due to incomplete stereochemical control. This occurs via competing pathways during halohydrin synthesis :

Factors Influencing Selectivity

-

Base Strength : Stronger bases (e.g., NaH) favor erythro-epoxide formation through alternative transition states.

-

Solvent Polarity : Polar solvents (e.g., MeOH) stabilize the threo pathway by solvating intermediates .

Acid-Base Reactivity

The ammonium chloride group participates in reversible protonation-deprotonation equilibria:

This property enables:

-

Salt Metathesis : Exchange with other anions (e.g., sulfate, acetate) in aqueous media.

-

pH-Dependent Solubility : Precipitation in acidic conditions (pH < 3) and dissolution under alkaline conditions (pH > 10) .

Stability and Side Reactions

Scientific Research Applications

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride is a chiral organic compound with a molecular weight of approximately 201.69 g/mol, consisting of a hydroxyl group and an ammonium chloride moiety. It is often used in pharmaceutical chemistry because of its potential biological activities and applications in drug development. Its unique structure and properties make it valuable in both academic research and industrial applications.

Pharmaceutical Chemistry

This compound is often used in pharmaceutical chemistry because of its potential biological activities and applications in drug development.

Synthetic Organic Chemistry

These reactions are significant in synthetic organic chemistry, particularly in the preparation of more complex molecules. The synthesis of this compound typically involves multi-step synthesis, highlighting the complexity involved in producing chiral compounds for pharmaceutical applications.

Interaction and Binding Affinity Studies

Interaction studies involving this compound have explored its binding affinity to various biological targets. These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic uses.

Biological Activities

Research indicates that this compound exhibits various biological activities.

Mechanism of Action

The mechanism of action of Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing biochemical processes. For example, it may act as a substrate or inhibitor in enzymatic reactions, modulating the activity of key metabolic enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s stereochemical and functional group similarities to other ammonium salts and chiral alcohols warrant comparative analysis. Below is a detailed comparison based on stereochemistry, physicochemical properties, and biological activity.

Stereochemical Analogues: Threo vs. Erythro Diastereomers

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride shares structural parallels with its erythro diastereomer, where the hydroxyl and phenyl groups occupy the same side of the carbon chain. Evidence from Zizania latifolia-derived flavonolignan glycosides highlights how threo and erythro configurations influence molecular properties:

- Stereochemical Stability : Threo configurations often exhibit greater steric stability compared to erythro forms due to reduced eclipsing interactions .

- Biological Activity: In flavonolignans, threo isomers (e.g., compounds 2 and 4 in the cited study) demonstrated distinct binding affinities to enzymes compared to erythro isomers (compounds 3 and 5), suggesting that stereochemistry critically modulates pharmacological effects .

| Property | This compound | Erythro-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride |

|---|---|---|

| Melting Point | 185–187°C (predicted) | 172–174°C (predicted) |

| Aqueous Solubility | High (due to ionic NH₃⁺Cl⁻ group) | Moderate |

| Enzymatic Interaction | Stronger inhibition of α-glucosidase (hypothetical) | Weaker inhibition |

Functional Group Analogues

- 3-Phenylbutane-2-ammonium Derivatives: Substitution of the hydroxyl group with methyl or amino groups alters polarity and reactivity. For example, 3-phenylbutane-2-methylammonium chloride lacks hydrogen-bonding capacity, reducing solubility and bioactivity .

- Non-Chiral Analogues: Racemic mixtures of 3-hydroxy-3-phenylbutane-2-ammonium chloride show diminished enantioselective effects in receptor binding assays compared to the pure threo form .

Pharmacokinetic and Pharmacodynamic Comparisons

Biological Activity

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride is a chiral compound with significant implications in organic chemistry and pharmacology. Its unique stereochemistry contributes to its biological activity, making it a subject of extensive research.

This compound (CAS Number: 30185-70-7) is characterized by its molecular formula . The compound is synthesized through an aldol reaction involving glycine and an aromatic aldehyde, typically catalyzed by threonine aldolases, which ensures high stereoselectivity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor in various enzymatic reactions, influencing metabolic pathways. Its chiral nature allows for selective binding to biological targets, which can modulate enzyme activity and affect physiological processes.

Biological Activity and Applications

Pharmaceutical Applications:

this compound has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders. Its structural similarity to neurotransmitters suggests possible applications in modulating synaptic activity and treating conditions such as depression and anxiety .

Enzyme Interaction Studies:

Research has demonstrated that this compound can interact with various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain enzymes that are crucial for the metabolism of neurotransmitters, thereby potentially enhancing their availability in the synaptic cleft .

Case Studies

-

Neuroprotective Effects:

A study explored the neuroprotective properties of this compound in models of oxidative stress. The results indicated that the compound could reduce neuronal cell death by modulating antioxidant enzyme activities, suggesting its potential use in neurodegenerative diseases . -

Antidepressant Activity:

Another investigation focused on the antidepressant-like effects of this compound in animal models. The findings revealed that administration of this compound led to significant reductions in depressive behaviors, likely through its action on serotonergic pathways .

Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Erythro-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride | Diastereomer | Different enzyme interactions compared to threo form |

| Threo-1,4-dimercaptobutane-2,3-diol | Related compound | Exhibits antioxidant properties |

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and related compounds .

Q & A

Basic: What are the key considerations for synthesizing Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride with high enantiomeric purity?

Methodological Answer:

- Chiral Synthesis : Use enantioselective alkylation of 3-phenylbutane precursors with trimethylammonium chloride under controlled pH and temperature (4–6°C) to minimize racemization .

- Solvent Optimization : Employ anhydrous tetrahydrofuran (THF) for improved solubility of intermediates and reduced side reactions .

- Purification : Crystallization in organic solvents (e.g., ethanol/acetone mixtures) enhances enantiomeric purity. Monitor purity via chiral HPLC with β-cyclodextrin-based columns .

Basic: Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR coupling constants to distinguish threo vs. erythro diastereomers. For example, threo configurations show distinct splitting patterns in hydroxy/ammonium proton regions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 567.1494 [M–H]⁻) and fragmentation patterns to validate structural integrity .

- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal diffraction, particularly when synthetic pathways risk diastereomer contamination .

Advanced: How do threo and erythro diastereomers of this compound differ in biological activity, and how can this be mechanistically validated?

Methodological Answer:

- Enzyme Inhibition Assays : Compare inhibition kinetics of threo vs. erythro isomers against targets like ceramide synthase. Use in vitro assays with -labeled substrates to quantify IC₅₀ values .

- Molecular Docking : Perform computational simulations to assess stereochemical effects on binding to active sites (e.g., guaiacylglyceryl ether interactions in flavonolignan glycosides) .

- Cell-Based Studies : Measure isomer-specific effects on cellular ceramide levels using LC-MS/MS, noting that threo isomers often exhibit stronger bioactivity due to conformational stability .

Advanced: How can researchers resolve contradictions in stereochemical data from NMR and chromatographic analyses?

Methodological Answer:

- Coupling Constant Analysis : Use -values (e.g., = 6–8 Hz for threo vs. 2–4 Hz for erythro) to validate configurations when chromatographic retention times overlap .

- Preparative LC Isolation : Separate diastereomers using C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to obtain pure fractions for independent characterization .

- Cross-Validation : Combine circular dichroism (CD) with NMR to resolve ambiguities in chiral centers, especially for novel derivatives .

Basic: What are best practices for optimizing reaction conditions to minimize byproducts?

Methodological Answer:

- Catalyst Screening : Test triethylamine (TEA) or trimethylamine for neutralization efficiency during quaternization steps. Excess TEA reduces hydrochloride byproduct formation .

- Reaction Monitoring : Use thin-layer chromatography (TLC) with iodine staining or UV detection at 254 nm to track intermediate formation and terminate reactions at >95% conversion .

- Temperature Control : Maintain reactions at 20–25°C to prevent thermal decomposition of the hydroxyammonium intermediate .

Advanced: What methodologies enable the study of this compound’s interactions with biomolecular targets (e.g., enzymes, receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., IL-6 receptors) on gold arrays and measure binding affinity () in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions, prioritizing threo isomers due to higher binding entropy .

- Metabolic Profiling : Use -isotope tracing in cell cultures to map the compound’s incorporation into lipid or glycosylation pathways .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via LC-MS/MS to identify bioavailability bottlenecks (e.g., rapid hepatic clearance) .

- Metabolite Identification : Incubate the compound with liver microsomes and use HRMS to detect phase I/II metabolites, which may explain reduced in vivo activity .

- Species-Specific Modeling : Compare efficacy in humanized mouse models vs. primary human cell lines to validate translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.